

A Comparative Performance Analysis: Benzeneethanol-d5 versus 2-Phenylethanol

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Compound of Interest

Compound Name: Benzeneethanol-d5

Cat. No.: B127560

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of **Benzeneethanol-d5** against its non-deuterated structural analog, 2-Phenylethanol. The strategic replacement of five hydrogen atoms with deuterium on the phenyl ring of **Benzeneethanol-d5** introduces significant changes in its physicochemical properties and metabolic stability. This comparison is supported by spectroscopic data, an examination of the kinetic isotope effect, and detailed experimental protocols for performance evaluation.

Executive Summary

Deuteration of 2-Phenylethanol to yield **Benzeneethanol-d5** offers a strategic advantage in pharmaceutical and research applications where metabolic stability is a critical factor. The substitution of hydrogen with deuterium atoms results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This increased bond strength can significantly slow down metabolic processes initiated by C-H bond cleavage, a phenomenon known as the Kinetic Isotope Effect (KIE). Consequently, **Benzeneethanol-d5** is expected to exhibit a longer biological half-life and potentially altered pharmacokinetic and toxicological profiles compared to 2-Phenylethanol. This guide details the comparative data and the experimental methodologies required to quantify these performance differences.

Physicochemical and Spectroscopic Data

A fundamental comparison between **Benzeneethanol-d5** and 2-Phenylethanol begins with their inherent physical and spectroscopic properties. While electronically similar, the mass difference imparted by deuterium substitution results in distinct spectral characteristics.

Property	Benzeneethanol-d5	2-Phenylethanol (Structural Analog)
Molecular Formula	C ₈ D ₅ H ₅ O	C ₈ H ₁₀ O
Molecular Weight	127.2 g/mol	122.17 g/mol [1]
CAS Number	35845-63-7	60-12-8[1]
Appearance	Colorless liquid	Colorless liquid with a floral odor[1]
¹ H NMR (CDCl ₃)	δ 7.35-7.27 (m, 0H, aromatic protons replaced by D), 3.86 (t, J = 6.7 Hz, 2H), 2.89 (t, J = 6.7 Hz, 2H), 1.5 (br s, 1H, OH). Note: Aromatic signals will be absent.	δ 7.35 (m, 2H), 7.27 (m, 3H), 3.86 (t, J = 6.7 Hz, 2H), 2.89 (t, J = 6.7 Hz, 2H), 2.18 (br, 1H) [2]
¹³ C NMR (CDCl ₃)	Shifts for the deuterated phenyl ring will show splitting due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated analog. Expected signals around δ 138, 129, 128, 126 (aromatic), 63 (CH ₂ OH), 39 (PhCH ₂).	δ 138.63, 129.00, 128.48, 126.3 (aromatic), 63.8 (CH ₂ OH), 39.2 (PhCH ₂)[1]
Mass Spectrum (EI)	Molecular Ion (M ⁺): m/z 127. Key fragments would be shifted by +5 compared to the non-deuterated analog (e.g., tropylium ion at m/z 96).	Molecular Ion (M ⁺): m/z 122[1]. Key fragments at m/z 91 (tropylium ion)[3] and 92.[1]
IR Spectrum (neat)	The C-D stretching vibrations will appear at a lower frequency (approx. 2100-2300 cm ⁻¹) compared to the C-H aromatic stretches (approx. 3000-3100 cm ⁻¹) in the non-	Broad O-H stretch (~3300 cm ⁻¹), aromatic C-H stretch (~3030 cm ⁻¹), aliphatic C-H stretch (~2940, 2870 cm ⁻¹), C=C aromatic ring stretch

deuterated analog. Other characteristic peaks include a broad O-H stretch around 3300 cm^{-1} and C-O stretch around 1050 cm^{-1} . (~1600, 1495, 1450 cm^{-1}), C-O stretch (~1050 cm^{-1}).

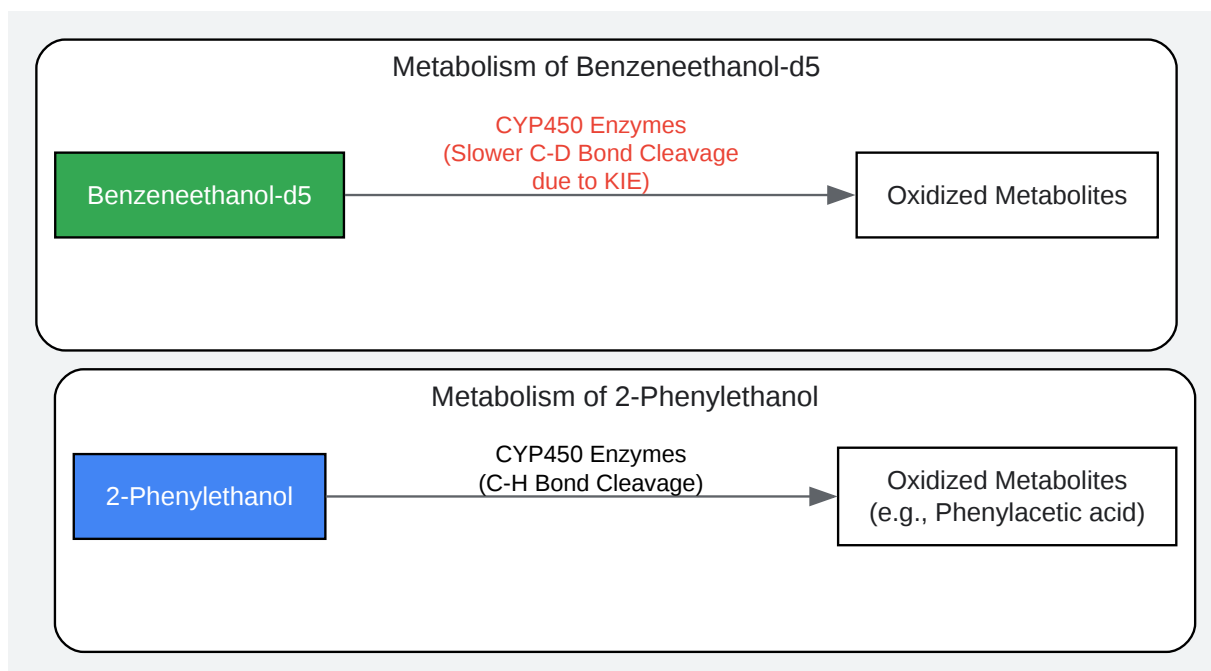
Performance Evaluation: The Kinetic Isotope Effect in Metabolism

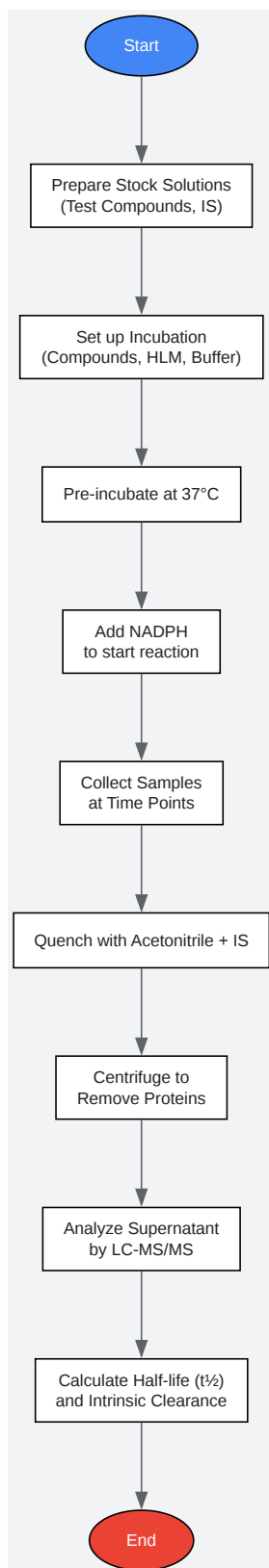
The primary performance advantage of **Benzeneethanol-d5** lies in its enhanced metabolic stability due to the Kinetic Isotope Effect (KIE). The metabolism of 2-Phenylethanol can be initiated by cytochrome P450 enzymes, which catalyze the hydroxylation of the aromatic ring. This process involves the cleavage of a C-H bond, which is often the rate-limiting step. By replacing these hydrogens with deuterium, the energy required to break the C-D bond increases, thereby slowing down the rate of metabolism.

This enhanced stability can lead to:

- Increased drug exposure (AUC): A slower metabolism rate results in the compound remaining in the system for a longer period.
- Longer half-life ($t_{1/2}$): This allows for less frequent dosing in therapeutic applications.
- Reduced formation of metabolites: This can potentially lead to a more predictable safety and toxicity profile.

Below is a diagram illustrating the metabolic pathway of 2-Phenylethanol and the proposed impact of deuteration.





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